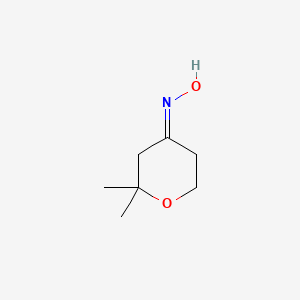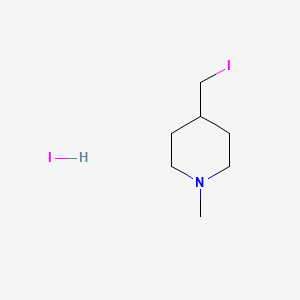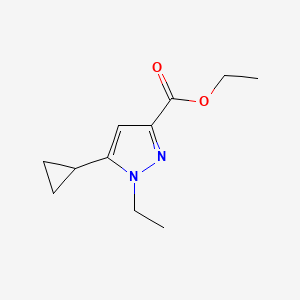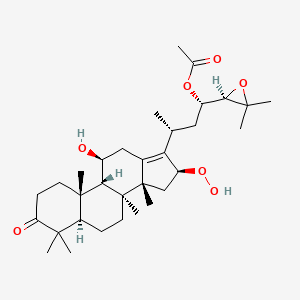
2,2-Dimethyl-tetrahydro-pyran-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-tetrahydro-pyran-4-one oxime is an organic compound with the molecular formula C7H13NO2. It is a derivative of tetrahydropyran, featuring an oxime functional group. This compound is known for its applications in organic synthesis and various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime typically involves the reaction of 2,2-Dimethyl-tetrahydro-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-tetrahydro-pyran-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-tetrahydro-pyran-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-pyran-4-one: A precursor in the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime.
2,2-Dimethyl-tetrahydro-pyran-4-one: The parent compound without the oxime group.
Nitrile oxides: Oxidized derivatives of oximes
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the oxime group allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(NE)-N-(2,2-dimethyloxan-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5-6(8-9)3-4-10-7/h9H,3-5H2,1-2H3/b8-6+ |
InChI-Schlüssel |
GPSMFALDQUIIOS-SOFGYWHQSA-N |
Isomerische SMILES |
CC1(C/C(=N/O)/CCO1)C |
Kanonische SMILES |
CC1(CC(=NO)CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)


